Testosterone undecanoilate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

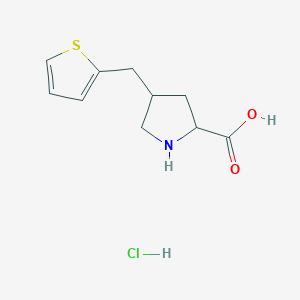

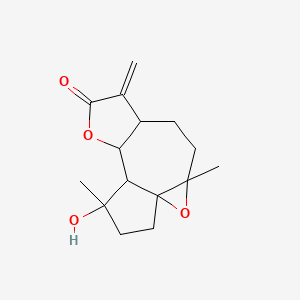

Testosterone undecanoilate, also known as testosterone undecanoate, is an androgen and anabolic steroid medication used primarily in the treatment of low testosterone levels in men. It is a prodrug of testosterone, meaning it is converted into active testosterone in the body. This compound is unique among testosterone esters due to its ability to be administered both orally and via intramuscular injection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Testosterone undecanoilate is synthesized through the esterification of testosterone with undecanoic acid. The reaction typically involves the use of a solvent such as N,N-dimethylformamide (DMF) and a base like pyridine. The process begins by mixing testosterone and DMF under nitrogen, followed by the addition of undecanoic acid chloride at a controlled temperature of 0-10°C. The reaction is allowed to proceed at room temperature for about an hour .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through various techniques such as crystallization and chromatography to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Testosterone undecanoilate undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into various oxidized metabolites.

Reduction: Reduction reactions can modify the ketone group in the testosterone structure.

Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of testosterone, as well as halogenated derivatives. These products can have different biological activities and are often studied for their pharmacological properties .

Aplicaciones Científicas De Investigación

Testosterone undecanoilate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study steroid chemistry and the effects of esterification on steroid activity.

Biology: Researchers use it to investigate the role of androgens in biological processes such as muscle growth, bone density, and reproductive function.

Medicine: It is widely used in testosterone replacement therapy for conditions like hypogonadism. .

Mecanismo De Acción

Testosterone undecanoilate exerts its effects by binding to androgen receptors in various tissues throughout the body. This binding triggers a cascade of biological responses that regulate metabolism, promote muscle growth and repair, and maintain reproductive function. The compound is converted into active testosterone, which then interacts with androgen receptors to exert its effects .

Comparación Con Compuestos Similares

Similar Compounds

- Testosterone enanthate

- Testosterone cypionate

- Testosterone propionate

Comparison

Testosterone undecanoilate is unique among these compounds due to its ability to be administered both orally and via intramuscular injection. It also has a longer duration of action when given by injection compared to other testosterone esters. This makes it a versatile option for testosterone replacement therapy .

Propiedades

IUPAC Name |

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) undecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFVOAUHKGBEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

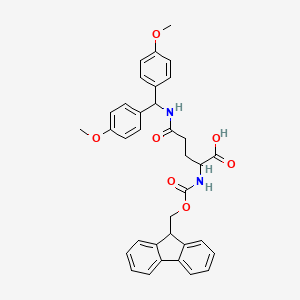

![Ethyl 5-(4-[1,1\'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate](/img/structure/B15285841.png)

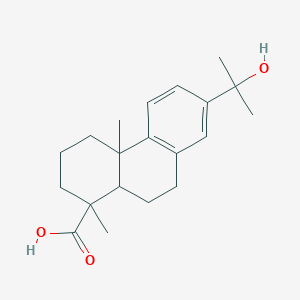

![[9,21-Dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B15285865.png)

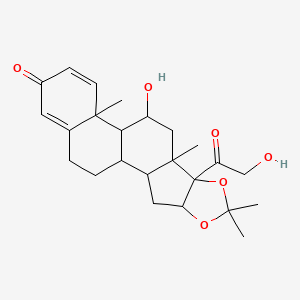

![2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B15285867.png)

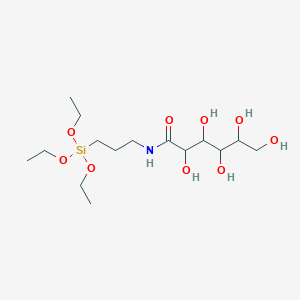

![1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B15285907.png)